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Introduction
Acetone O-pentafluorophenylmethyl-oxime, also identified in analytical contexts as an O-

pentafluorobenzyl oxime (PFBO) derivative of acetone, is a synthetic ketoxime ether of

significant interest to researchers in analytical chemistry, materials science, and drug

development.[1][2] Its molecular architecture, which combines a simple acetone backbone with

the robust oxime ether linkage and the unique pentafluorophenylmethyl moiety, imparts a

distinct set of physicochemical properties. The strong electron-withdrawing nature of the five

fluorine atoms profoundly influences the molecule's stability, volatility, and detectability, making

it an exemplary derivatizing agent for trace analysis.[3][4]

This technical guide provides an in-depth exploration of the core physicochemical properties of

Acetone O-pentafluorophenylmethyl-oxime. Moving beyond a simple data sheet, this

document elucidates the causal relationships between the molecule's structure and its

functional characteristics. We will delve into its quantitative properties, stability profile, and

logical synthetic pathways, offering field-proven insights for its practical application and

characterization.

Part 1: Molecular Structure and Core Identifiers
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The functionality of Acetone O-pentafluorophenylmethyl-oxime is fundamentally derived

from its three key structural components: the isopropylidene group ((CH₃)₂C=), the stable

oxime ether linkage (=N-O-CH₂-), and the terminal pentafluorophenyl ring (C₆F₅). The oxime

ether bond is known for being significantly more resistant to hydrolysis than corresponding

imine or hydrazone linkages, a critical feature for applications in aqueous or biological media.

[5][6][7] The pentafluorophenyl group, a common motif in medicinal and materials chemistry,

imparts high lipophilicity and thermal stability while serving as a powerful electrophore for

analytical detection.[4][8]
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Diagram 1: Key structural components of the molecule.

Table 1: Core Molecular Identifiers
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Identifier Value Source

Chemical Name

Acetone O-
pentafluorophenylmethyl-
oxime

-

Synonyms

Acetone, (O-

pentafluorobenzyl)oxime;

Acetone, PFBO

[1][2][9]

CAS Number 899828-53-6 [10]

Molecular Formula C₁₀H₈F₅NO [1][2][10]

Molecular Weight 253.17 g/mol [1][10]

InChI Key
DLIFNTQMBOCKTL-

UHFFFAOYSA-N
[1][2][9]

| SMILES | CC(C)=NOCc1c(F)c(F)c(F)c(F)c1F |[1] |

Part 2: Physicochemical Data and Practical
Interpretation
The utility of a chemical compound in a research setting is dictated by its physical properties.

The data presented below, largely derived from computational models, provides a strong

predictive framework for the behavior of Acetone O-pentafluorophenylmethyl-oxime in

experimental contexts.

Table 2: Calculated Physicochemical Properties
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Property Value Unit Method Source

logP oct/wat 3.295 - Crippen [1]

log₁₀WS -4.51 mol/L Crippen [1]

Normal Boiling

Point (Tboil)
575.11 K (302 °C) Joback [1]

Enthalpy of

Vaporization

(ΔvapH°)

45.16 kJ/mol Joback [1]

GC Retention

Index (Non-

polar)

1167.00 - Experimental [1][2]

| GC Retention Index (Polar) | 1466.00 | - | Experimental |[1][9] |

Expert Interpretation and Causality:
Lipophilicity and Solubility (logP & logWS): A calculated logP of 3.295 indicates that the

molecule is significantly lipophilic ("fat-loving"). This is a direct consequence of the large,

nonpolar surface area contributed by the pentafluorophenylmethyl group. Consequently, its

predicted aqueous solubility is extremely low (log₁₀WS of -4.51 corresponds to ~3.1 x 10⁻⁵

mol/L). For the researcher, this means the compound will readily dissolve in organic solvents

like dichloromethane, ethyl acetate, or hexanes but will be practically insoluble in aqueous

buffers unless a co-solvent is used. This high lipophilicity is also a key predictor of its

potential to cross biological membranes.

Volatility (Boiling Point & ΔvapH°): The high calculated boiling point suggests that this

compound is a liquid or low-melting solid at standard temperature and pressure. Its volatility,

while lower than that of acetone itself, is sufficient for analysis by gas chromatography (GC),

especially at the elevated temperatures used in GC ovens. This property is central to its

primary application as a derivatizing agent for GC analysis.

Chromatographic Behavior (Retention Indices): The experimental retention indices are

invaluable for analytical method development. A retention index of 1167 on a non-polar
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column (like a DB-5) and 1466 on a polar column (like a WAX-type) provides a precise,

standardized measure of its elution time relative to n-alkanes. The significant increase in

retention index on a polar column indicates strong interactions between the molecule (likely

the polar oxime ether linkage and the fluorine atoms) and the polar stationary phase. This

data is a self-validating system for its identification in complex mixtures.

Part 3: Stability and Reactivity Profile
Hydrolytic Stability: The oxime ether linkage is the cornerstone of this molecule's stability.

Unlike imines, which are often readily hydrolyzed in the presence of water, oxime ethers

exhibit remarkable stability, particularly around neutral pH.[6][7] However, this stability is pH-

dependent. The linkage can be cleaved under strongly acidic conditions, which catalyze the

hydrolysis reaction back to acetone, hydroxylamine, and pentafluorobenzyl alcohol.[5][7]

Therefore, for long-term storage, the compound should be kept in a dry, neutral environment.

Thermal Stability: The use of this compound in gas chromatography, which involves

temperatures exceeding 250-300°C, is a strong indicator of its high thermal stability.[2] The

aromatic C-F bonds are exceptionally strong, and the overall structure does not possess

obvious thermally labile groups, making it well-suited for high-temperature applications.

Reactivity: The primary locus of reactivity on this molecule is the pentafluorophenyl ring.

While the ether linkage is far less reactive than the corresponding pentafluorophenyl ester,

the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic

substitution under harsh conditions. However, under typical laboratory and physiological

conditions, the molecule is relatively inert, which is a desirable trait for a derivatization or

bioconjugation reagent.

Part 4: Synthesis and Characterization Strategy
A logical and efficient synthesis of Acetone O-pentafluorophenylmethyl-oxime follows a two-

step protocol. This approach ensures high yields and straightforward purification.
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Diagram 2: Two-step synthesis workflow.

Experimental Protocol: Synthesis
Step 1: Synthesis of Acetone Oxime.

Rationale: This is a classic condensation reaction between a ketone and hydroxylamine to

form the foundational oxime structure.[11][12]

Procedure:

1. Dissolve hydroxylamine hydrochloride in water in a round-bottom flask.

2. In a separate beaker, prepare an equimolar solution of sodium hydroxide in water and

cool it in an ice bath.

3. Slowly add the cold sodium hydroxide solution to the hydroxylamine hydrochloride

solution to liberate the free hydroxylamine.

4. Add an equimolar amount of acetone to the reaction mixture.
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5. Stir the reaction at room temperature. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

6. Upon completion, extract the product into an organic solvent (e.g., diethyl ether), dry the

organic layer over anhydrous magnesium sulfate, and remove the solvent under

reduced pressure to yield acetone oxime, typically as a white crystalline solid.[13]

Step 2: O-Alkylation with Pentafluorobenzyl Bromide.

Rationale: This step employs a Williamson ether synthesis, a robust method for forming

ethers. A base is used to deprotonate the hydroxyl group of the oxime, creating a

nucleophilic oximate anion that then displaces the bromide from pentafluorobenzyl

bromide.

Procedure:

1. Dissolve the acetone oxime from Step 1 in an anhydrous polar aprotic solvent such as

acetonitrile or DMF.

2. Add a slight excess (e.g., 1.5 equivalents) of a suitable base, such as potassium

carbonate (a mild base) or sodium hydride (a strong base, for faster reaction).

3. Stir the mixture for 30 minutes to ensure complete formation of the oximate anion.

4. Add an equimolar amount of pentafluorobenzyl bromide dropwise to the suspension.

5. Heat the reaction mixture (e.g., to 60-80°C) to drive the reaction to completion. Monitor

by TLC.

6. After cooling, quench the reaction with water and extract the final product into an

organic solvent.

7. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it. The crude product can be purified by column chromatography on silica

gel.

Protocol: Structural Characterization
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To ensure the integrity of the synthesized product, a multi-faceted analytical approach is

required. This constitutes a self-validating system for structural confirmation.

Purified Synthetic Product

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

 Analysis

Mass Spectrometry
(GC-MS or ESI-MS)

 Analysis

Gas Chromatography
(GC-FID/ECD)

 Analysis

Final Structure Confirmation

 Confirms Connectivity 
 & Fluorine Presence

 Confirms Molecular Weight 
 & Fragmentation

 Confirms Purity & 
 Matches Retention Index

Click to download full resolution via product page

Diagram 3: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect to see singlets for the two methyl groups of the acetone backbone and a

singlet for the benzylic -CH₂- group.

¹³C NMR: Will show distinct signals for the methyl carbons, the C=N carbon, the benzylic

carbon, and the carbons of the C₆F₅ ring (with characteristic C-F coupling).

¹⁹F NMR: This is the most definitive technique. It will show characteristic multiplets for the

ortho, meta, and para fluorine atoms on the pentafluorophenyl ring, confirming its

presence and substitution pattern.

Mass Spectrometry (MS):

Analysis should reveal a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺

corresponding to the calculated molecular weight (~253.17 m/z).
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Collision-induced dissociation (MS/MS) would likely show characteristic fragmentation

patterns, such as the cleavage of the C₆F₅CH₂- group, providing further structural

evidence.[14]

Part 5: Applications in Research and Drug
Development
The unique properties of Acetone O-pentafluorophenylmethyl-oxime make it a valuable tool

for specialized applications.

Analytical Derivatization Agent: This is the most prominent application. Carbonyl compounds

(aldehydes and ketones) are often difficult to analyze directly by GC due to poor volatility or

thermal stability. Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine converts them

into their PFBO derivatives, such as the title compound. This derivatization dramatically

improves their chromatographic properties and introduces a polyfluorinated tag, which allows

for highly sensitive detection using an Electron Capture Detector (ECD) or mass

spectrometry.

Building Block in Medicinal Chemistry:

Stable Linker: The robust oxime ether linkage is increasingly used in bioconjugation and

the assembly of complex molecules.[7][14] It provides a stable connection point that can

withstand a range of physiological conditions.

Pharmacokinetic Modulation: The C₆F₅ group is a bioisostere for a phenyl group. Its

introduction into a drug candidate can block sites of metabolic oxidation (C-H bonds are

replaced by stable C-F bonds), potentially increasing the molecule's half-life. Its high

lipophilicity can also be used to tune a drug's ability to cross cellular membranes.

Conclusion
Acetone O-pentafluorophenylmethyl-oxime is more than a simple derivative; it is a carefully

designed molecule whose physicochemical properties are a direct result of its composite

structure. Its high lipophilicity, thermal stability, and hydrolytic resistance make it an ideal tool

for demanding analytical applications. For researchers and drug development professionals,

understanding the interplay between its acetone core, stable oxime ether linker, and electron-
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deficient aromatic ring is key to leveraging its full potential in creating novel analytical methods

and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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